molecular formula C10H11ClF3NO3 B2712570 (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride CAS No. 921609-34-9

(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride

Cat. No.: B2712570
CAS No.: 921609-34-9
M. Wt: 285.65
InChI Key: UAKYDNOGIWVOQQ-QRPNPIFTSA-N
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Description

(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride (CAS: 921609-34-9) is a chiral amino acid derivative with the molecular formula C₁₀H₁₁ClF₃NO₃ and a molecular weight of 285.65 g/mol . The compound features a trifluoromethoxy (-OCF₃) substituent on the para-position of the phenyl ring, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogues. This modification is strategically valuable in medicinal chemistry, as trifluoromethoxy groups are known to improve bioavailability and resistance to enzymatic degradation in drug candidates . The hydrochloride salt form ensures improved solubility in aqueous media, making it suitable for biochemical assays and formulation studies.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKYDNOGIWVOQQ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a series of reactions, including condensation and reduction, to form the corresponding alcohol.

    Amino Acid Formation: The alcohol is then converted into the amino acid derivative through amination reactions.

    Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Development

The trifluoromethoxy group has been associated with improved pharmacokinetic properties in various drug candidates. This compound serves as a key intermediate in the synthesis of several pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. For example, it has been utilized in the synthesis of modified phenylalanines that exhibit enhanced binding affinity to specific receptors.

Antidepressant and Antipsychotic Agents

Research indicates that derivatives of (S)-2-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride are being explored for their potential use as antidepressants and antipsychotics. The incorporation of trifluoromethyl groups can enhance the lipophilicity and bioavailability of these compounds, leading to better therapeutic outcomes.

Synthetic Routes

The synthesis of this compound typically involves the modification of L-tyrosine or related compounds through various chemical reactions. These synthetic pathways often utilize fluorination techniques to introduce the trifluoromethoxy group effectively.

Table 1: Summary of Synthetic Methods

MethodologyDescriptionReferences
Direct FluorinationUtilizes fluorinating agents to introduce trifluoromethyl groups.
Protecting Group StrategiesEmploys protecting groups to facilitate selective reactions.
Coupling ReactionsInvolves coupling with other amino acids or derivatives.

Case Studies

Several case studies have documented the efficacy of trifluoromethylated amino acids in preclinical models:

  • Case Study 1 : A study investigated the effects of a derivative on serotonin receptor activity, demonstrating enhanced binding compared to non-fluorinated analogs.
  • Case Study 2 : Another research focused on the neuroprotective properties of this compound in models of neurodegeneration, showing promising results in reducing neuronal death.

Future Prospects

The ongoing research into this compound suggests a bright future for its applications in drug design and development. Its unique chemical properties make it a candidate for further exploration in treating complex neurological conditions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain proteins or enzymes, leading to altered biological activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, molecular weights, and physicochemical properties:

Compound Name Substituent Molecular Formula MW (g/mol) Solubility/Storage Key Applications Evidence ID
Target Compound: (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride 4-(Trifluoromethoxy)phenyl C₁₀H₁₁ClF₃NO₃ 285.65 Not specified Pharmaceutical research, biochemical probes
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride 4-Fluoro-3-hydroxyphenyl C₉H₁₁ClFNO₃ 235.64 Store at RT Neurotransmitter receptor studies
(S)-2-Amino-3-(4-bromophenyl)propanoic acid 4-Bromophenyl C₉H₁₀BrNO₂ 244.09 2–8°C storage Intermediate in peptide synthesis
(S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride 4-Bromo-2-fluorophenyl C₉H₈BrFNO₂·HCl 303.53 Discontinued Discontinued research tool
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride 4-Methoxyphenyl C₁₁H₁₆ClNO₃ 261.70 Not specified Prodrug development
H-L-Phe(4-MeTz)-OH*TFA (Tetrazine derivative) 4-(6-Methyltetrazinyl)phenyl C₁₂H₁₃N₅O₂·CF₃COOH 373.29 Not specified Click chemistry, fluorescent probes
Key Observations:

Substituent Effects on Molecular Weight :

  • The trifluoromethoxy group increases molecular weight significantly compared to methoxy (-OCH₃, MW 261.70 g/mol) or hydroxyl (-OH, MW 235.64 g/mol) substituents .
  • Bromine substituents (e.g., 4-bromo, MW 244.09 g/mol) contribute to higher molecular weights than fluorine but lower than trifluoromethoxy .

Lipophilicity and Bioavailability: The trifluoromethoxy group’s strong electron-withdrawing nature and hydrophobicity enhance membrane permeability compared to methoxy or hydroxyl groups, which are more polar . Tetrazine derivatives (e.g., H-L-Phe(4-MeTz)-OH*TFA) exhibit unique fluorescent properties, enabling applications in bioimaging, unlike the non-fluorescent target compound .

Stability and Storage :

  • Brominated analogues (e.g., 4-bromophenyl) require refrigeration (2–8°C), suggesting lower thermal stability than the target compound .
  • The 4-fluoro-3-hydroxyphenyl derivative is stable at room temperature, likely due to intramolecular hydrogen bonding .

Availability and Commercial Considerations

  • The target compound is available from suppliers like Shanghai Yuanye Bio-Technology (100 mg, ¥128) .

Biological Activity

(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride, commonly referred to as TFM-phenylalanine, is a compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is linked to an amino acid backbone. This unique structure contributes to its diverse biological activities, particularly in pharmacological applications. Understanding its biological activity is critical for further development in medicinal chemistry and therapeutic applications.

  • Molecular Formula : C10H11ClF3NO3
  • Molecular Weight : 285.65 g/mol
  • CAS Number : 921609-34-9

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The trifluoromethoxy group enhances binding affinity to proteins and enzymes, which can lead to altered biological responses. This compound may modulate signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Biological Activities

  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies suggest that TFM-phenylalanine may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives of amino acid compounds have shown antimicrobial activity, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Neuroprotection : A study demonstrated that TFM-phenylalanine significantly reduced neuronal cell death in models of oxidative stress, indicating its potential as a neuroprotective agent .
  • Antitumor Activity Assessment : In vitro assays revealed that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Activity Evaluation : A screening of structurally similar compounds showed that those containing the trifluoromethoxy group had enhanced antibacterial properties against Gram-positive bacteria .

Data Table on Biological Activity

Activity TypeDescriptionReference
NeuroprotectiveReduced oxidative stress-induced neuronal death
AntitumorCytotoxic effects on cancer cell lines
AntimicrobialEnhanced activity against Gram-positive bacteria

Q & A

Basic: What are the key considerations for synthesizing (S)-2-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride with high enantiomeric purity?

Methodological Answer:
Synthesis of the (S)-enantiomer requires chiral resolution or asymmetric catalysis. A multi-step approach is typical:

Starting Material : Begin with a protected amino acid precursor, such as a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc)-protected derivative, to prevent racemization during reactions .

Substitution Reactions : Introduce the 4-(trifluoromethoxy)phenyl group via nucleophilic aromatic substitution or cross-coupling reactions. The trifluoromethoxy group’s electron-withdrawing nature may necessitate palladium-catalyzed couplings under inert conditions .

Deprotection and Hydrochloride Formation : Remove protecting groups using acidic (e.g., HCl/dioxane) or catalytic hydrogenation conditions. Recrystallization from methanol/water mixtures enhances enantiomeric purity (>98% ee) .

Chiral Validation : Confirm enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

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